1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one

Description

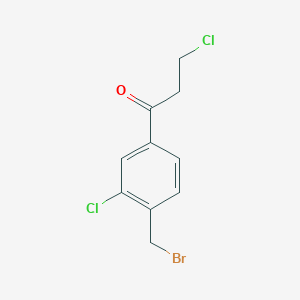

1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one is a halogenated aromatic ketone with a bromomethyl (-CH₂Br) and a chlorine substituent on the phenyl ring (positions 4 and 3, respectively) and a second chlorine on the propanone chain (position 3). This compound’s structure combines electron-withdrawing groups (Cl, Br) and a reactive bromomethyl moiety, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C10H9BrCl2O |

|---|---|

Molecular Weight |

295.98 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-chlorophenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H9BrCl2O/c11-6-8-2-1-7(5-9(8)13)10(14)3-4-12/h1-2,5H,3-4,6H2 |

InChI Key |

AZZPOMGQLUZIOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCl)Cl)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one typically involves the bromination of 3-chloropropiophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination reaction but is optimized for large-scale production with enhanced safety measures and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids and ketones.

Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein labeling.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or modifying protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Propanones

Key Observations :

- Electronic Effects : Dual chlorine substituents increase electrophilicity, favoring nucleophilic aromatic substitution or ketone reduction reactions.

- Steric Effects : Bulkier substituents (e.g., bis(methylthio) in ) reduce reactivity compared to the smaller bromomethyl group.

Physicochemical Properties

Predicted properties (based on substituent contributions):

Table 2: Physicochemical Comparison

Key Trends :

- Halogen Effects : Increased halogen content (Br, Cl) raises density and boiling point due to higher molecular weight and van der Waals interactions.

- Solubility : Polar groups (e.g., -OH in ) improve solubility in polar solvents, while bromomethyl/chlorine substituents reduce it.

Challenges and Opportunities

Biological Activity

1-(4-(Bromomethyl)-3-chlorophenyl)-3-chloropropan-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound is characterized by a bromomethyl group and a chlorinated phenyl ring, which may contribute to its reactivity and biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H9BrCl2O

- Molecular Weight : 292.54 g/mol

The compound features:

- One bromine atom attached to a phenyl ring.

- Two chlorine atoms, one on the phenyl ring and another on the propanone moiety.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of chlorinated and brominated phenyl compounds have shown efficacy against various bacterial strains. A study on related compounds demonstrated that halogenated phenyl groups enhance antimicrobial activity due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

| Compound | Activity | Reference |

|---|---|---|

| 1-(4-Bromophenyl)-3-chloropropan-1-one | Potential antimicrobial activity | |

| 1-(4-Chlorophenyl)-2-bromopropan-1-one | Effective against S. aureus |

Anticancer Properties

The potential anticancer properties of this compound have been explored in various studies. Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies indicated that halogenated ketones can target specific signaling pathways involved in cancer cell survival.

Case Study:

A notable study investigated the effects of chlorinated ketones on breast cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

The mechanism through which this compound exerts its biological effects may involve:

- Electrophilic Reactions : The bromine and chlorine atoms can act as electrophiles, reacting with nucleophilic sites on biomolecules such as proteins and DNA.

- Modification of Enzymatic Activity : By interacting with enzymes, the compound may alter their function, leading to disrupted metabolic pathways.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of halogenated compounds. These investigations suggest that:

- The presence of halogens significantly enhances biological activity.

- The position and type of halogen substitution play crucial roles in determining the efficacy against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.